(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone scaffold. Key structural attributes include:
- Z-configuration of the methylene group bridging the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties.
- 3-Ethyl group on the thiazolidinone ring, influencing steric and electronic properties.
- 2-Thioxo group in the thiazolidinone, enhancing reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c1-3-22-18(25)14(28-19(22)26)11-13-16(21-7-9-27-10-8-21)20-15-12(2)5-4-6-23(15)17(13)24/h4-6,11H,3,7-10H2,1-2H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJDABYYHGADCR-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
In biochemical reactions, (Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one interacts with various enzymes, proteins, and other biomolecules. The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion.
Cellular Effects
This compound has shown moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures. It influences cell function by inhibiting the virus, thereby impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It binds into the active site of integrase (IN), an enzyme that plays a central role in the insertion of viral DNA into the genome of host cells.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. For instance, compounds related to the thioxothiazolidinone framework have demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The most effective derivatives have shown minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics like ampicillin and streptomycin, indicating their potential as new antimicrobial agents .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004 - 0.03 | Enterobacter cloacae |
| Compound 11 | 0.011 | Escherichia coli |
| Compound 6e | 0.008 | Bacillus cereus |
Antiviral Potential
The thioxothiazolidinone derivatives have also been explored for their antiviral properties, particularly against HIV. Molecular docking studies suggest that these compounds can effectively interact with the gp41 binding pocket, which is crucial for HIV entry into host cells. However, it has been noted that high toxicity levels in host cells may limit their therapeutic application against HIV .
Antidiabetic Applications
Another significant application of thioxothiazolidinone derivatives is in the treatment of diabetes. Research has indicated that certain compounds can inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataracts. For example, compound 6e has shown promising results in modulating blood glucose and insulin levels in diabetic rat models, suggesting its potential as a therapeutic agent for managing diabetes .
| Parameter | Effect of Compound 6e |
|---|---|
| Body Weight | Positive modulation |
| Blood Glucose | Decrease |
| Blood Insulin | Increase |
Chemical Reactions Analysis
Nucleophilic Substitutions at the Thioxo Group
The 2-thioxo moiety in the thiazolidinone ring is highly reactive toward nucleophiles. Key reactions include:
The thiomorpholino group at position 2 of the pyrido[1,2-a]pyrimidinone may sterically hinder reactions at the thioxo site, reducing yields compared to simpler thiazolidinones.
Reactivity at the Exocyclic Double Bond (C5=Methylene)
The (Z)-configured exocyclic double bond participates in cycloadditions and Michael additions:
Cycloaddition Reactions
-
Diels-Alder Reactions :
Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C, toluene) to form six-membered fused rings . Stereoselectivity is influenced by the thiomorpholino group’s electron-donating effects.
| Dienophile | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Maleic anhydride | None | 65–70 | |
| Tetracyanoethylene | FeCl₃ | 55 |
Michael Additions
The electron-deficient double bond reacts with nucleophiles (e.g., amines, thiols):
| Nucleophile | Solvent | Product Type |
|---|---|---|
| Benzylamine | Ethanol | β-Amino-thiazolidinone |
| Thiophenol | DCM, Et₃N | β-Arylthio adduct |
Functionalization of the Pyrido[1,2-a]pyrimidinone Moiety
The fused pyrido-pyrimidinone system undergoes electrophilic substitutions and coordination reactions:
-
Nitration/Sulfonation :
Directed by the electron-rich thiomorpholino group, nitration (HNO₃/H₂SO₄) occurs at the pyrimidinone’s para position. -
Metal Coordination :
The sulfur and nitrogen atoms bind transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .
Ring-Opening and Recyclization
Under acidic or basic conditions, the thiazolidinone ring may cleave:
| Conditions | Reagent | Product |
|---|---|---|
| NaOH (aq.) | Ethanol, reflux | Mercaptoacrylic acid derivatives |
| HCl (conc.) | MeOH, 50°C | Thioamide intermediates |
Halogenation and Cross-Coupling
-
Bromination :
Electrophilic bromination (Br₂/CCl₄) targets the exocyclic double bond, yielding dibromo derivatives . -
Suzuki Coupling :
Palladium-catalyzed coupling with aryl boronic acids modifies the pyrido-pyrimidinone’s substituents .
Photochemical and Thermal Rearrangements
UV irradiation (λ = 254 nm) induces -sigmatropic shifts in the thiazolidinone ring, while heating (≥150°C) promotes Z→E isomerization of the exocyclic double bond .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Functional and Reactivity Comparisons
- Electronic Effects: The thiomorpholino group in the target compound introduces sulfur-based lone pairs, enhancing electron density compared to the allylamino group in 373611-93-7. This difference may alter binding kinetics in enzymatic pockets .
- Steric Hindrance : The 3-ethyl group in the target compound creates moderate steric bulk, contrasting with the isobutyl group in 373611-93-9, which may hinder rotational freedom in confined biological environments .
- Biological Activity: Compounds like 19 () and 4i/4j () exhibit coumarin-linked fluorescence, suggesting utility in bioimaging.
Research Findings and Implications
Pharmacological Potential (Inferred)
- Kinase Inhibition: The pyrido[1,2-a]pyrimidinone scaffold is associated with kinase inhibitory activity in literature. The thiomorpholino group may mimic ATP’s adenine binding, as seen in kinase inhibitors like imatinib .
- Antimicrobial Activity: Thioxothiazolidinones (e.g., compound 19) show moderate activity against Gram-positive bacteria, suggesting the target compound may share this trait .
Q & A
Q. What are the key synthetic steps for preparing (Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?
- Methodological Answer : The synthesis involves a multi-step approach:
Core Formation : Condensation of 9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one via Knoevenagel condensation under acidic conditions (e.g., piperidine catalysis) to form the methylene bridge .
Stereochemical Control : Maintenance of the (Z)-configuration requires precise control of reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to favor the desired isomer .
Purification : Recrystallization from DMF/ethanol mixtures (1:1) or column chromatography (silica gel, ethyl acetate/hexane) .
Key Characterization: NMR (¹H/¹³C) to confirm regiochemistry, LC-MS for purity (>95%), and X-ray crystallography (using SHELX programs) for absolute stereochemistry .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrido[1,2-a]pyrimidinone core (δ 8.5–9.0 ppm for aromatic protons) and thiazolidinone carbonyl (δ 170–175 ppm) .
- LC-MS : Confirm molecular weight (e.g., m/z 464.56 for related analogs) and detect impurities .
- X-ray Crystallography : SHELXL refinement resolves stereochemical ambiguities; hydrogen-bonding networks stabilize the (Z)-configuration .
Advanced Research Questions
Q. How can stereoselectivity in the Knoevenagel condensation step be optimized to favor the (Z)-isomer?
- Methodological Answer :
- Catalyst Screening : Use chiral amines (e.g., L-proline) or Lewis acids (e.g., ZnCl₂) to enhance stereocontrol .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring the (Z)-isomer .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and reaction time . Validate via HPLC or chiral GC .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7), solvent (DMSO concentration <0.1%), and incubation time .
- Solubility Correction : Use co-solvents (e.g., PEG-400) or nanoformulations to address poor aqueous solubility (reported as "not available" in analogs) .
- SAR Analysis : Compare with structurally similar compounds (e.g., pyrazol-4-ylmethylene derivatives) to identify critical substituents (e.g., thiomorpholino vs. morpholino) .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., EGFR or COX-2). Focus on the thiomorpholino group’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for covalent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
